molecular formula C13H16N4 B1467047 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1490077-44-5

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1467047
CAS No.: 1490077-44-5
M. Wt: 228.29 g/mol
InChI Key: HPQYBVGAOHZJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic synthesis. One common approach includes the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the cyclopropyl and pyrrolidine groups. Key steps may involve:

    Cyclization reactions: to form the imidazo[4,5-b]pyridine core.

    Nucleophilic substitution: to introduce the pyrrolidine ring.

    Cyclopropanation: to add the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidine-containing compounds: Molecules that feature the pyrrolidine ring but differ in other structural aspects.

Uniqueness

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-11-13(15-6-1)17(10-3-4-10)12(16-11)9-5-7-14-8-9/h1-2,6,9-10,14H,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQYBVGAOHZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NC3=C2N=CC=C3)C4CCNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.